(4-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol dihydrochloride is a chemical compound that features a piperidine ring substituted with a chloropyridine moiety and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol dihydrochloride typically involves the reaction of 2-chloropyridine with piperidine derivatives. One common method includes the nucleophilic substitution of 2-chloropyridine with a piperidine derivative, followed by the reduction of the resulting intermediate to introduce the methanol group. The final product is then converted to its dihydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloropyridine moiety can be reduced to form a more saturated pyridine derivative.
Substitution: The chlorine atom in the chloropyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(4-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (4-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol dihydrochloride involves its interaction with specific molecular targets. The chloropyridine moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloropyridine: A simpler chloropyridine derivative used in various chemical reactions.
4-Piperidone: A piperidine derivative used as an intermediate in the synthesis of pharmaceuticals.
(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: A compound with similar structural features and biological activities.
Uniqueness
(4-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol dihydrochloride is unique due to its combination of a chloropyridine moiety and a piperidine ring with a methanol group. This structure provides a balance of reactivity and stability, making it suitable for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H17Cl3N2O |
---|---|
Molekulargewicht |
299.6 g/mol |
IUPAC-Name |
[4-(2-chloropyridin-4-yl)piperidin-4-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C11H15ClN2O.2ClH/c12-10-7-9(1-4-14-10)11(8-15)2-5-13-6-3-11;;/h1,4,7,13,15H,2-3,5-6,8H2;2*1H |
InChI-Schlüssel |
GKYFWXGKGZVBMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1(CO)C2=CC(=NC=C2)Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.